

# Spectroscopic and Analytical Profile of Boc-isoindoline-1-carboxylic Acid: A Technical Guide

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## Compound of Interest

**Compound Name:** 2-(*Tert*-butoxycarbonyl)isoindoline-1-carboxylic acid

**Cat. No.:** B051515

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## Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic and analytical characteristics of tert-butyl 2,3-dihydro-1H-isoindole-1-carboxylate-2-carboxylate, commonly known as Boc-isoindoline-1-carboxylic acid (CAS No: 221352-46-1). Due to the limited availability of published experimental spectra for this specific compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the well-established spectroscopic behavior of its constituent functional groups: a Boc-protecting group, an isoindoline core, and a carboxylic acid moiety. Detailed experimental protocols for acquiring this data are also provided to guide researchers in their analytical workflows.

## Chemical Structure and Properties

- IUPAC Name: **2-(*tert*-butoxycarbonyl)isoindoline-1-carboxylic acid**
- Molecular Formula: C<sub>14</sub>H<sub>17</sub>NO<sub>4</sub>[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Weight: 263.29 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)
- CAS Number: 221352-46-1[\[2\]](#)[\[3\]](#)

## Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for Boc-isoindoline-1-carboxylic acid. These predictions are derived from typical values for analogous functional groups and structural motifs found in the scientific literature and spectral databases.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~10-13	Broad Singlet	1H	Carboxylic acid (-COOH)
~7.2-7.5	Multiplet	4H	Aromatic protons ( $\text{C}_6\text{H}_4$ )
~5.0-5.5	Singlet/Doublet	1H	Methine proton (-CH(COOH)-)
~4.5-5.0	Multiplet	2H	Methylene protons (-CH <sub>2</sub> -)
~1.4-1.5	Singlet	9H	tert-butyl protons (-C(CH <sub>3</sub> ) <sub>3</sub> )

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~170-180	Carboxylic acid carbonyl (-COOH)
~155	Boc carbonyl (-C=O)
~135-140	Aromatic quaternary carbons
~125-130	Aromatic methine carbons
~80	Boc quaternary carbon (-C(CH <sub>3</sub> ) <sub>3</sub> )
~60-65	Methine carbon (-CH(COOH)-)
~50-55	Methylene carbon (-CH <sub>2</sub> -)
~28	Boc methyl carbons (-C(CH <sub>3</sub> ) <sub>3</sub> )

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch (Carboxylic acid) <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
~2980, ~2930	Medium	C-H stretch (Aliphatic)
~1740	Strong	C=O stretch (Boc carbonyl)
~1700	Strong	C=O stretch (Carboxylic acid carbonyl) <a href="#">[5]</a> <a href="#">[6]</a>
~1600, ~1480	Medium-Weak	C=C stretch (Aromatic) <a href="#">[4]</a>
~1400-1200	Strong	C-O stretch and O-H bend (Carboxylic acid)
~1160	Strong	C-O stretch (Boc ester)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z	Ion	Notes
264.1230	[M+H] <sup>+</sup>	Calculated for C <sub>14</sub> H <sub>18</sub> NO <sub>4</sub> <sup>+</sup>
286.1049	[M+Na] <sup>+</sup>	Calculated for C <sub>14</sub> H <sub>17</sub> NNaO <sub>4</sub> <sup>+</sup>
208.0706	[M-C <sub>4</sub> H <sub>9</sub> O] <sup>+</sup>	Loss of tert-butyl group
164.0757	[M-Boc+H] <sup>+</sup>	Loss of the Boc group
218.0811	[M-COOH] <sup>+</sup>	Loss of the carboxylic acid group

## Experimental Protocols

The following are detailed methodologies for the key analytical experiments.

### NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of Boc-isoindoline-1-carboxylic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or MeOD) in a clean, dry NMR tube. The choice of solvent may affect chemical shifts.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans for good signal-to-noise.
  - The spectral width should encompass the range of -1 to 14 ppm.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.

- Typical parameters include a 45-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans (1024 or more) to achieve adequate signal intensity, especially for quaternary carbons.
- The spectral width should cover 0 to 200 ppm.
- Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
  - KBr Pellet: Mix approximately 1 mg of the sample with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
  - Collect a background spectrum of the empty sample compartment (or the pure KBr pellet).
  - Collect the sample spectrum over a range of 4000 to 400  $\text{cm}^{-1}$ .
  - Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.

## Mass Spectrometry

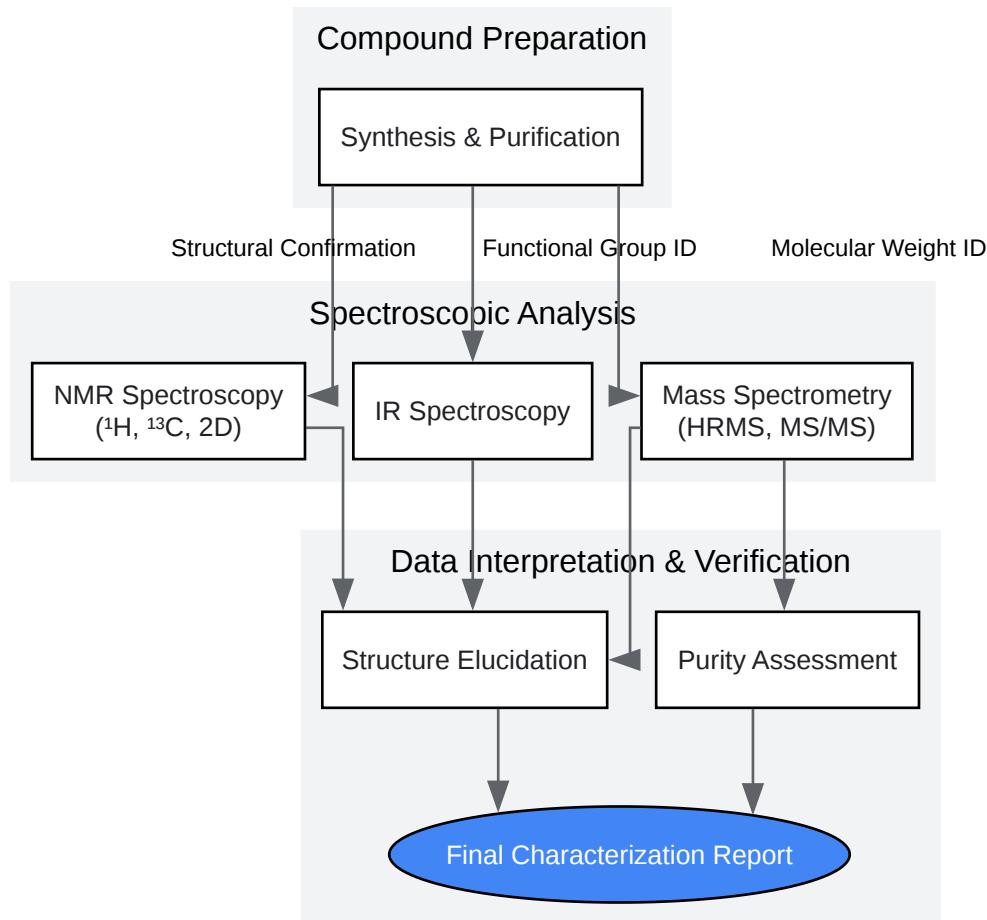
- Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization technique.

- Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source. Electrospray ionization (ESI) is a common choice for this type of molecule.
- Data Acquisition (ESI):
  - Infuse the sample solution into the ion source at a low flow rate (e.g., 5-10  $\mu$ L/min).
  - Acquire spectra in both positive and negative ion modes to observe the protonated molecule  $[M+H]^+$  and the deprotonated molecule  $[M-H]^-$ , respectively, as well as common adducts like  $[M+Na]^+$ .
  - Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data, which aids in structural confirmation.<sup>[7][8][9]</sup>
- Data Processing: Analyze the acquired spectra to determine the accurate mass of the molecular ion and its fragments. Compare the experimental mass to the calculated theoretical mass to confirm the elemental composition.

## Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel or synthesized chemical compound like Boc-isoindoline-1-carboxylic acid.

## General Workflow for Spectroscopic Analysis

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Caption: A flowchart illustrating the typical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

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